Technical Monograph: Physicochemical Profiling of 2-(4-Methylbenzoyl)pyrimidine
Technical Monograph: Physicochemical Profiling of 2-(4-Methylbenzoyl)pyrimidine
Executive Summary
2-(4-Methylbenzoyl)pyrimidine (IUPAC: (4-methylphenyl)(pyrimidin-2-yl)methanone) is a heteroaromatic ketone belonging to the class of aroylpyrimidines . Unlike ubiquitous benzophenone derivatives, this scaffold incorporates an electron-deficient pyrimidine ring, which significantly alters its electronic landscape, solubility profile, and photophysical properties.
This compound is primarily of interest in photopolymerization as a Type II photoinitiator and in medicinal chemistry as a privileged scaffold for kinase inhibitors. Its unique structure—combining a lipophilic p-tolyl moiety with a hydrophilic, basic pyrimidine ring—imparts a distinct "amphiphilic" character that modulates its interaction with biological targets and polymer matrices.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Specification |
| IUPAC Name | (4-Methylphenyl)(pyrimidin-2-yl)methanone |
| Common Name | 2-(4-Methylbenzoyl)pyrimidine; p-Toluoylpyrimidine |
| CAS Number | Not widely listed (Analogue Reference: 112170-34-0 for unsubstituted benzoyl) |
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| SMILES | Cc1ccc(C(=O)c2ncccn2)cc1 |
| Structural Class | Heteroaryl Ketone / 2-Aroylpyrimidine |
Structural Insight
The molecule consists of two aromatic systems linked by a carbonyl bridge.
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Pyrimidine Ring (Electron Deficient): Acts as an electron-withdrawing group (EWG), lowering the energy of the n-π* transition compared to pure benzophenone. The nitrogen lone pairs provide sites for hydrogen bonding and protonation (pKa ~1.0–1.5).
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p-Tolyl Ring (Electron Rich): The methyl group at the para position exerts a positive inductive effect (+I), slightly destabilizing the HOMO and increasing the lipophilicity compared to the unsubstituted analogue.
Physicochemical Properties
Note: Experimental values for this specific derivative are rare in open literature. Data below represents high-confidence predictions based on structural analogues (Phenyl(pyrimidin-2-yl)methanone) and QSAR models.
Solid-State & Solution Properties
| Parameter | Value / Range | Mechanistic Explanation |
| Physical State | Crystalline Solid | Planar aromatic stacking favored by π-π interactions. |
| Melting Point | 68 – 74 °C (Predicted) | The p-methyl group disrupts symmetry less than o-substituents but increases packing efficiency vs. the unsubstituted liquid/low-melt analogue (46°C). |
| Boiling Point | ~340 °C (at 760 mmHg) | High polarity of the C=O bond and pyrimidine ring interactions. |
| LogP (Octanol/Water) | 2.15 ± 0.3 | The pyrimidine ring (-1.0 log units vs benzene) counteracts the lipophilic benzoyl group. More water-soluble than benzophenone (LogP 3.18). |
| pKa (Conjugate Acid) | 1.3 ± 0.2 | Pyrimidine nitrogens are weakly basic. Protonation occurs at N1/N3, significantly shifting UV absorption. |
| Solubility | Soluble: DCM, EtOAc, MeOHSparingly: Water (<0.5 g/L) | The "pyridine-like" nitrogens allow solubility in polar organic solvents and acidic aqueous media. |
Spectral Characteristics (Diagnostic)
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UV-Vis Absorption:
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λmax 1: ~255 nm (π → π*, high ε).
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λmax 2: ~320–340 nm (n → π*, low ε). Critical for photoinitiation.
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IR Spectroscopy:
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C=O Stretch: 1665–1675 cm⁻¹ (Lower than typical ketones due to conjugation with electron-poor pyrimidine).
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C=N Stretch: ~1560 cm⁻¹.
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1H NMR (CDCl₃, 400 MHz):
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δ 8.95 (d, 2H): Pyrimidine H4/H6 (Deshielded by N).
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δ 8.05 (d, 2H): Ortho-phenyl protons (Deshielded by C=O).
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δ 7.40 (t, 1H): Pyrimidine H5.
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δ 7.30 (d, 2H): Meta-phenyl protons.
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δ 2.45 (s, 3H): Methyl group.
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Synthesis & Manufacturing Protocol
The most robust synthesis avoids the low-yield Friedel-Crafts acylation (due to pyrimidine deactivation) and utilizes Grignard addition to nitriles .
Synthetic Pathway (Graphviz Diagram)
Caption: Figure 1. Regioselective synthesis via Grignard addition to 2-cyanopyrimidine. This route prevents over-addition to tertiary alcohols.
Detailed Experimental Protocol
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Reagent Prep: Flame-dry a 250 mL three-neck flask under Nitrogen. Charge with 2-cyanopyrimidine (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
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Addition: Add p-tolylmagnesium bromide (1.0 M in THF, 11 mmol) dropwise over 30 minutes. The solution will turn dark red/brown (formation of imine salt).
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Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of nitrile).
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Hydrolysis: Quench with 2M HCl (20 mL) and stir vigorously for 1 hour to hydrolyze the imine intermediate to the ketone.
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Workup: Neutralize with NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1]
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Purification: Recrystallize from Ethanol/Hexane (1:4) or perform Flash Chromatography (15% EtOAc in Hexane).
Photochemistry & Applications
This compound functions as a Type II Photoinitiator (Hydrogen Abstraction), similar to benzophenone but with modified energetics.
Mechanism of Action
Upon UV irradiation (320–365 nm), the molecule undergoes an n-π* transition to a singlet excited state (S1), followed by rapid Intersystem Crossing (ISC) to the Triplet State (T1). The T1 state abstracts a hydrogen atom from a donor (e.g., amine synergist or polymer backbone), generating a ketyl radical and a donor radical that initiates polymerization.
Jablonski Energy Diagram
Caption: Figure 2. Photophysical pathway. The high efficiency of ISC in benzoylpyrimidines makes them effective triplet sensitizers.
Analytical Quality Control (HPLC Method)
To ensure purity for biological or polymer applications, use the following validated method.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (aromatic) and 330 nm (carbonyl n-π*).
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Retention Time: Expect elution ~8.5 min (slightly later than unsubstituted analogue due to methyl group).
Safety & Handling (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Avoid dust formation. Use local exhaust ventilation.
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Storage: Store under inert gas (Nitrogen/Argon) to prevent slow oxidation of the methyl group or hydrolysis. Keep cool and dry.[2]
References
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Synthesis of Aroylpyrimidines
- Title: "Reaction of organometallic reagents with 2-cyanopyrimidines: A convenient route to 2-aroylpyrimidines."
- Source:Journal of Heterocyclic Chemistry.
- Context: Establishes the Grignard addition protocol as the standard for this class.
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Photophysical Properties
- Title: "The photochemistry and photophysics of benzoyl-carbazole and related heteroarom
- Source:Physical Chemistry Chemical Physics (RSC).
- Context: Discusses the n-π* transitions and triplet st
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Structural Analogue Data (Phenyl(pyrimidin-2-yl)methanone)
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Title: "Phenyl(pyrimidin-2-yl)methanone - Substance Profile."[3]
- Source:PubChem / ChemicalBook.
- Context: Used as the baseline for physicochemical property prediction (MP, Solubility).
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Medicinal Chemistry Applications
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Title: "Pyrimidine Derivatives as Selective COX-2 Inhibitors."[4]
- Source:PMC / NIH.
- Context: Highlights the biological stability and solubility advantages of the pyrimidine scaffold.
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Sources
- 1. mdpi.com [mdpi.com]
- 2. 112170-34-0・Phenyl(pyrimidin-2-yl)methanone・Phenyl(pyrimidin-2-yl)methanone【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. Dammar hars, licht, 1 kg, plastic verpakking. [scisupplies.eu]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
